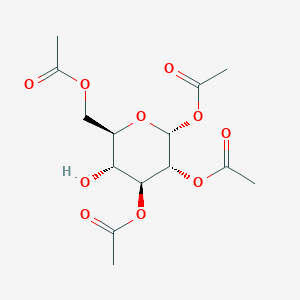

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

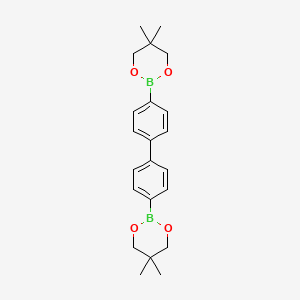

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization . A more detailed protocol for the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be viewed using Java or Javascript .Chemical Reactions Analysis

The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical And Chemical Properties Analysis

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a solid substance with an optical activity of [α]20/D +11°, c = 6 in chloroform . It has a melting point of 126-128 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose serves as a crucial intermediate in the synthesis of complex molecules. For instance, its role in the preparation of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-beta-D-glucopyranose and its subsequent transformation into glycosides with potential antitumor activities illustrates its significance in medicinal chemistry (Myszka et al., 2003). Furthermore, it has been used in regioselective enzymatic hydrolysis to synthesize protected glucopyranoses with a free secondary C-4 hydroxyl group, showcasing its utility in facilitating selective chemical transformations (Terreni et al., 2002).

Applications in Glycosylation

This compound is pivotal in glycosylation processes, where it acts as a glycosyl donor. The synthesis of tetra-O-acetyl-1-thio-D-glucopyranose demonstrates its use in generating glycosides under mild conditions, contributing to the field of carbohydrate chemistry (Fujihira et al., 2003). Moreover, it enables the one-pot synthesis of derivatives crucial for the creation of glucosamine glycosyl donors, highlighting its versatility in synthesizing biologically relevant molecules (Pertel et al., 2018).

Enzymatic Studies and Biological Applications

In addition to its chemical synthesis applications, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose has been explored in biological contexts. For example, its derivatives have been studied for their ability to induce resistance in plants against fungal pathogens, demonstrating its potential in agricultural biotechnology (Flors et al., 2003). This application underscores the compound's utility beyond conventional chemical synthesis, extending into plant biology and protection.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCFXXCSGBEENZ-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)